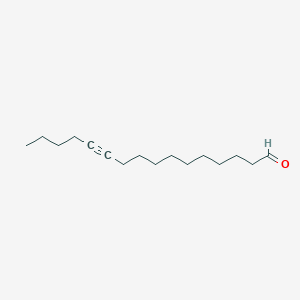

11-Hexadecynal

Description

Contextualization within Natural Products Chemistry Research

The study of 11-Hexadecynal is deeply embedded within the field of natural products chemistry, particularly concerning its role in chemical ecology and its presence in various botanical sources.

Insect Sex Pheromones: A primary area of academic interest for this compound is its function as a component of insect sex pheromones. It has been identified as a key constituent in the pheromone blend of certain lepidopteran moths. Specifically, it is part of an effective female sex pheromone blend for the grape leaffolder, Desmia funeralis, alongside (Z,Z)-11,13-hexadecadienal and (Z)-11-hexadecenal nih.govresearchgate.net. The precise blend and ratio of these compounds are critical for successful mate attraction in this species. Furthermore, this compound has also been identified as a pheromone component for Heterocampa guttivitta nih.gov. These findings underscore its importance in understanding insect behavior, communication, and the development of environmentally friendly pest management strategies.

Occurrence in Botanical Sources: Beyond its role in insect communication, this compound has been detected in the essential oils and extracts of several plant species. Its presence has been reported in Dittrichia viscosa, where it constitutes approximately 0.57% of the essential oil usask.caresearchgate.netmdpi.com. It has also been identified in the seed extracts of Cleome viscosa phytojournal.com, the essential oil of Origanum vulgare mdpi.com, extracts of Pavetta indica mbimph.com, and Anemarrhena asphodeloides dovepress.com. These discoveries contribute to the broader understanding of plant secondary metabolism and the chemical diversity found in the natural world. The identification of such compounds often relies on advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) phytojournal.commdpi.comdovepress.comresearchgate.net.

Biosynthetic Pathways: The biosynthesis of this compound is understood to be linked to fatty acid metabolism. Like other polyacetylenic natural products, it is believed to originate from long-chain fatty acids, such as crepenynic acid, stearolic acid, and tariric acid, through a series of desaturation and oxidation reactions nih.gov.

Overview of Research Trajectories in Aliphatic Aldehyde Chemistry

This compound is studied within the broader context of aliphatic aldehyde chemistry, a field characterized by the versatility of aldehydes as synthetic intermediates and their diverse roles in chemical and biological processes.

Synthetic Utility and Precursors: Aliphatic aldehydes, including this compound, are fundamental building blocks in organic synthesis due to the reactivity of their carbonyl group researchgate.netmdpi.com. Research trajectories focus on developing efficient synthetic methodologies. For this compound, known synthetic precursors include compounds such as 1-Heptadecen-12-yne and 1-Bromo-1-undecene chemicalbook.com. The study of these synthetic routes is crucial for obtaining pure samples for further investigation and for potential industrial applications.

Analytical Methodologies: The accurate identification and quantification of aliphatic aldehydes in complex matrices are critical research areas. Techniques such as GC-MS are widely employed for analyzing mixtures, including essential oils and extraterrestrial organic matter phytojournal.commdpi.comresearchgate.net. Compound-specific isotopic analysis is also utilized to trace the origins and formation pathways of these molecules, particularly in astrobiological contexts researchgate.net.

Reaction Chemistry and Mechanistic Studies: Aliphatic aldehydes are subjects of extensive mechanistic studies, including their behavior in oxidation reactions and photochemical processes. Research has investigated the kinetics and mechanisms of aliphatic aldehyde oxidation by various reagents researchgate.net. Furthermore, the photochemistry of aldehydes, particularly in condensed phases like atmospheric aerosols, is studied to understand unimolecular and cross-molecular reaction dynamics, such as Norrish reactions and hydrogen atom transfer nih.gov. The Leuckart-Wallach reaction is another area where the behavior of aliphatic aldehydes has been explored acs.org.

Biocatalysis and Production: The production of aldehydes via biocatalysis represents a significant research trajectory, driven by the need for sustainable and efficient synthesis methods. Challenges associated with the reactivity and toxicity of aldehydes have led to the development of enzymatic and microbial strategies for their production, often involving in situ product removal or engineered metabolic pathways mdpi.com.

Occurrence in Extraterrestrial Environments: The study of aliphatic aldehydes and ketones in carbonaceous chondrites contributes to astrochemistry and astrobiology. Their presence in meteorites suggests that these compounds may have played a role as precursors for biologically important molecules in the early Solar System researchgate.net.

Data Tables

Table 1: Natural Occurrence of this compound

| Source Organism | Type of Occurrence | Reported Value / Description | Reference(s) |

| Desmia funeralis (Grape leaffolder moth) | Sex Pheromone | Component of effective female sex pheromone blend | nih.govresearchgate.net |

| Heterocampa guttivitta | Sex Pheromone | Pheromone component | nih.gov |

| Dittrichia viscosa | Essential Oil | 0.57% | usask.caresearchgate.netmdpi.com |

| Cleome viscosa | Seed Extract | Identified via GC-MS (Retention Time: 20.000, Rel. Abundance: 0.03467) | phytojournal.com |

| Origanum vulgare | Essential Oil | Presence indicated (Value: 1.6, RT: 729–760) | mdpi.com |

| Pavetta indica | Extract | Identified via GC-MS (Retention Time: 15, Value: 14.41) | mbimph.com |

| Anemarrhena asphodeloides | Extract | Identified via UHPLC-QTOF-MS (Values: 0.5399, 0.62461) | dovepress.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

hexadec-11-ynal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-4,7-15H2,1H3 |

InChI Key |

CJULORNYMKTGAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCCCCCCCC=O |

Synonyms |

(Z,Z)-11,13-hexadecadienal 11-hexadecenal 11-hexadecenal, (E)-isomer 11-hexadecynal |

Origin of Product |

United States |

Natural Occurrence and Ecological Roles of 11 Hexadecynal

Identification as a Pheromone Component in Arthropod Communication Systems

11-Hexadecynal has been widely identified as a crucial component of the sex pheromones of numerous arthropod species, primarily moths. nih.govnih.gov Pheromones are chemical signals released by an organism that elicit a specific response in another individual of the same species. In the case of this compound, it predominantly functions as a sex pheromone, playing a vital role in attracting mates. wikipedia.org

Specific Insect Species: Case Studies and Behavioral Ecology

Detailed research has pinpointed the presence and function of this compound in the pheromone blends of several economically important insect species.

Heliothis virescens (Tobacco Budworm): (Z)-11-Hexadecenal is the major component of the female sex pheromone of the tobacco budworm, Heliothis virescens. nih.govcabidigitallibrary.org It works in conjunction with (Z)-9-tetradecenal to attract male moths. psu.edu The presence of (Z)-11-Hexadecenal is essential for eliciting upwind flight and close-range sexual behaviors in males. psu.edu

Helicoverpa zea (Corn Earworm): The female-produced sex pheromone of the corn earworm, Helicoverpa zea, is primarily composed of (Z)-11-hexadecenal, with (Z)-9-hexadecenal as a secondary component. nih.govevergreengrowers.com This specific blend is used in pheromone-baited traps for monitoring the population densities of this major agricultural pest. nih.gov

Chilo suppressalis (Asiatic Rice Borer): The sex pheromone of the female Asiatic rice borer, Chilo suppressalis, was initially identified as a two-component blend of (Z)-11-hexadecenal and (Z)-13-octadecenal. purdue.eduoup.com Later, a third component, (Z)-9-hexadecenal, was also discovered. purdue.eduoup.com

Plutella xylostella (Diamondback Moth): The sex pheromone of the diamondback moth includes (Z)-11-hexadecenal, along with (Z)-11-hexadecenyl acetate (B1210297) and (Z)-11-hexadecenol. scielo.edu.uy

Role in Pheromone Blends and Multi-Component Systems

The effectiveness of this compound as a pheromone is often dependent on its presence within a specific blend of multiple chemical compounds. The precise ratio of these components is critical for species-specific communication and can significantly influence the behavior of the receiving insect.

In Heliothis virescens, while (Z)-11-hexadecenal and (Z)-9-tetradecenal are the primary components, five other compounds have been identified from the female sex pheromone glands: hexadecanal (B134135), tetradecanal, (Z)-7-hexadecenal, (Z)-9-hexadecenal, and (Z)-11-hexadecenol. psu.edu The addition of hexadecanal to the two-component blend has been shown to elevate the behavioral activity of males. psu.edu

For Chilo suppressalis, a three-component blend of (Z)-11-hexadecenal, (Z)-13-octadecenal, and (Z)-9-hexadecenal is utilized in commercial lures for pest management. purdue.edusedq.es The ratio of these components can vary, with one study noting a 48:6:5 ratio of (Z)-11-hexadecenal, (Z)-13-octadecenal, and (Z)-9-hexadecenal respectively. oup.com Another study mentions a lure with a 73:10:8 ratio of Z11-16:AL, Z13-18:AL, and Z9-16:AL. purdue.edu

The following table summarizes the role of this compound in the pheromone blends of selected insect species:

| Insect Species | Common Name | Role of this compound | Other Key Pheromone Components |

| Heliothis virescens | Tobacco Budworm | Major Component | (Z)-9-tetradecenal, Hexadecanal, Tetradecanal, (Z)-7-hexadecenal, (Z)-9-hexadecenal, (Z)-11-hexadecenol psu.edu |

| Helicoverpa zea | Corn Earworm | Major Component | (Z)-9-hexadecenal nih.govevergreengrowers.com |

| Chilo suppressalis | Asiatic Rice Borer | Major Component | (Z)-13-octodecenal, (Z)-9-hexadecenal purdue.eduoup.com |

| Plutella xylostella | Diamondback Moth | Component | (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenol scielo.edu.uy |

Broader Biological Functions and Chemosensory Ecology in Non-Human Organisms

The influence of this compound extends beyond simple mate attraction, playing a role in the broader chemosensory ecology of various organisms. This includes the specific mechanisms of olfactory perception and the dynamics of communication between different species.

Olfactory Perception Mechanisms in Insect Systems

Insects detect pheromones like this compound through specialized olfactory receptor neurons (ORNs) located in sensilla on their antennae. wikipedia.org In Heliothis virescens, specific ORNs are tuned to the different components of the female's pheromone blend. nih.gov A majority of the sensory neurons in the long sensilla trichodea are specifically tuned to (Z)-11-hexadecenal. nih.gov

In Helicoverpa armigera, a species that also uses (Z)-11-hexadecenal as its major sex pheromone component, the olfactory receptor HarmOR13 is primarily responsible for its detection. biorxiv.orgnih.gov The sensitivity of this receptor to (Z)-11-hexadecenal is significantly increased by the presence of pheromone binding proteins (PBPs), specifically HarmPBP1 and HarmPBP2. biorxiv.orgnih.gov These proteins are thought to transport the hydrophobic pheromone molecules through the aqueous sensillar lymph to the receptors on the ORN dendrites. wikipedia.org

The olfactory system of these moths demonstrates a high degree of specialization, allowing them to detect and respond to specific pheromone components, which is crucial for reproductive success.

Inter-Species Chemical Communication Dynamics

The chemical signals used by one species can be detected by another, leading to complex inter-species communication dynamics. In some cases, a pheromone component of one species can act as an antagonist to another, interfering with its communication.

For example, (Z)-11-hexadecenal, a minor pheromone component of the noctuid moth Sesamia nonagrioides, has been shown to antagonize the pheromone communication of the European corn borer, Ostrinia nubilalis, in sympatric populations. researchgate.net This means that the presence of (Z)-11-hexadecenal can disrupt the ability of male European corn borers to respond to their own species' pheromone.

Furthermore, the sex pheromones of two different pest species, the rice stem borer (Chilo suppressalis) and the rice leaf folder (Cnaphalocrocis medinalis), have been observed to interfere with each other when used together in traps. oup.com This highlights the importance of understanding the specific chemical ecology of a region when developing pest management strategies that rely on pheromones.

Biosynthetic Pathways and Enzymatic Mechanisms of 11 Hexadecynal

Acetylenic Natural Product Biogenesis from Lipid Precursors

The majority of acetylenic natural products are derived from fatty acid and polyketide precursors, a fact established through extensive isotopic tracer experiments. nih.gov The biosynthesis begins with saturated fatty acids, such as palmitic and stearic acid, which are synthesized by fatty acid synthase (FAS) complexes. researchgate.net These common fatty acids serve as the primary substrates for the creation of a diverse array of acetylenic compounds. researchgate.net

The core of acetylenic biogenesis involves a series of desaturation and, in some cases, chain-shortening or elongation reactions. researchgate.netnih.gov Fatty acids like oleic and linoleic acid are key precursors that undergo enzymatic modifications to introduce triple bonds. researchgate.net These precursors, typically C16 to C18 acyl chains, are elaborated upon to form the final acetylenic products. nih.gov The process is not limited to a single class of organisms; acetylenic fatty acids are found in plants, fungi, insects, and marine sponges. researchgate.net

Role of Desaturases and Other Key Enzymes in Triple Bond Formation

The formation of the carbon-carbon triple bond is the most critical step in the biosynthesis of compounds like 11-hexadecynal. This transformation is primarily catalyzed by a unique group of enzymes known as fatty acid desaturases, sometimes referred to as acetylenases. nih.gov These enzymes are often divergent forms of the well-characterized Δ12-oleic-acid desaturase (FAD2), which typically introduces a double bond into oleic acid to form linoleic acid. researchgate.netresearchgate.net

These specialized FAD2-related enzymes catalyze the conversion of an existing double bond (alkene) into a triple bond (alkyne). nih.gov The proposed mechanism for these non-heme diiron fatty acid desaturases involves an oxidative dehydrogenation process. researchgate.netnih.govwikipedia.org The reaction is highly energetic and involves the abstraction of hydrogen from a methylene (B1212753) group on the acyl carbon chain. nih.gov

Table 1: Key Enzymes in Acetylenic Biosynthesis

| Enzyme Class | Specific Example(s) | Function |

|---|---|---|

| Fatty Acid Desaturase (FAD) / Acetylenase | FAD2-related enzymes, JamB | Catalyzes the formation of a C-C triple bond from a double bond. nih.govresearchgate.net |

| Fatty Acyl-CoA Ligase | JamA | Activates fatty acids with ATP for subsequent reactions. nih.gov |

| Acyl Carrier Protein (ACP) | JamC | Carries the activated fatty acid substrate for the desaturase. nih.gov |

Comparative Biosynthesis Studies Across Different Organisms

The biosynthesis of acetylenic compounds, including precursors to this compound, has been studied in various organisms, revealing both conserved and divergent pathways. Acetylenic natural products are widely distributed among terrestrial bacteria, fungi, insects, plants, and marine organisms. researchgate.net

In many moth species (Lepidoptera), fatty acid derivatives are the primary components of sex pheromones. researchgate.net The biosynthesis of these pheromones relies heavily on fatty acid metabolism. For example, in the turnip moth (Agrotis segetum), a Δ11-fatty-acyl desaturase has been identified that produces a Z11-16:acyl precursor from the common yeast fatty acid, palmitic acid. nih.govresearchgate.net This precursor is then acted upon by a fatty-acyl reductase to produce the alcohol, a direct antecedent to the aldehyde pheromone. nih.govresearchgate.net This highlights a common strategy in insects where specific desaturases and reductases work in concert to produce species-specific pheromone components. researchgate.net

In plants, FAD2-related enzymes are responsible for producing a wide variety of modified fatty acids, including those with acetylenic bonds. researchgate.net For instance, a biosynthetic gene cluster discovered in tomato (Solanum lycopersicum) is required for the production of the acetylenic lipid falcarindiol. researchgate.net This pathway also begins with linoleic acid and involves a Crep1-like acetylenase. nih.gov The discovery of these gene clusters provides insight into how plants modify their lipid profiles in response to pathogens. researchgate.net

While the specific pathway for this compound can vary, the fundamental enzymatic machinery, centered around specialized desaturases acting on common fatty acid precursors, appears to be a conserved theme across different biological kingdoms. nih.gov

Biomimetic Approaches to Elucidating Biosynthetic Routes

Biomimetic synthesis is a field of organic chemistry that aims to mimic natural biosynthetic processes in a laboratory setting. wikipedia.orgnih.gov This approach serves two primary purposes: it can provide a powerful and efficient strategy for the total synthesis of complex natural products, and it can be used to test and validate a proposed biosynthetic pathway. wikipedia.orgengineering.org.cn

By designing a series of chemical reactions that parallel a hypothesized biosynthesis, chemists can lend support to the proposed biological mechanism. wikipedia.org For example, the synthesis of alkynes from alkenes can be achieved in the lab through a two-step process of halogenation followed by a double elimination reaction, often using a strong base like sodium amide (NaNH2). masterorganicchemistry.com While this chemical method is different from the enzymatic dehydrogenation, it demonstrates the feasibility of converting an alkene to an alkyne, the core transformation in the biosynthesis of this compound.

A more direct biomimetic approach involves using the biosynthetic enzymes themselves in an engineered system. Researchers have successfully produced a moth pheromone precursor, (Z)-11-hexadecenol, by co-expressing a moth Δ11-fatty-acyl desaturase and a fatty-acyl reductase in brewer's yeast (Saccharomyces cerevisiae). nih.govresearchgate.net The yeast's native palmitic acid was used as the substrate, demonstrating that the enzymatic machinery could be transferred to a heterologous host to produce the desired compound. nih.gov Oxidized extracts from this "pheromone brewery," containing (Z)-11-hexadecenal, were shown to be biologically active. nih.gov Such experiments serve as a proof-of-principle that biosynthetic pathways can be reconstituted and used for the production of specific acetylenic compounds, providing strong evidence for the function of the involved enzymes. mdpi.comnih.gov

Synthetic Methodologies and Chemical Transformations of 11 Hexadecynal

Total Synthesis Approaches for 11-Hexadecynal

The total synthesis of this compound, while not extensively documented in readily available literature, can be approached through established synthetic strategies for long-chain unsaturated aldehydes. A plausible and efficient route would likely involve the construction of the C16 carbon skeleton through a key carbon-carbon bond-forming reaction, followed by the installation or unmasking of the aldehyde and alkyne functionalities. A particularly relevant analogue, (Z)-11-hexadecenal, a component of insect pheromones, has been synthesized via the Wittig reaction, providing a strong precedent for the synthesis of the C16 backbone. ctu.edu.vnquickcompany.in

A hypothetical, yet chemically sound, total synthesis of this compound could commence with a suitable C11 building block bearing a terminal alkyne and a protected alcohol, and a C5 alkyl halide. The synthesis of the related (Z)-11-hexadecen-1-ol has been achieved starting from 11-bromo-1-undecanol. ctu.edu.vn A similar strategy could be adapted for this compound.

A potential synthetic sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 10-Undecyn-1-ol | Dihydropyran (DHP) | Pyridinium p-toluenesulfonate (PPTS), CH2Cl2 | 2-(10-Undecynyloxy)tetrahydro-2H-pyran |

| 2 | 2-(10-Undecynyloxy)tetrahydro-2H-pyran | n-Butyllithium, then 1-iodobutane | THF, -78 °C to rt | 2-(11-Hexadecynyloxy)tetrahydro-2H-pyran |

| 3 | 2-(11-Hexadecynyloxy)tetrahydro-2H-pyran | Pyridinium p-toluenesulfonate (PPTS) | Methanol | 11-Hexadecyn-1-ol |

| 4 | 11-Hexadecyn-1-ol | Pyridinium chlorochromate (PCC) | CH2Cl2 | This compound |

Coupling Reactions and Advanced Organometallic Catalysis in Alkynyl Aldehyde Synthesis

The construction of the carbon skeleton of alkynyl aldehydes like this compound heavily relies on efficient carbon-carbon bond-forming reactions. Organometallic catalysis offers a powerful toolkit for this purpose. While a specific application to this compound is not prominently reported, several coupling reactions are highly relevant to the synthesis of such structures.

The Wittig reaction is a cornerstone in the synthesis of unsaturated compounds. In the synthesis of the related pheromone (Z)-11-hexadecenal, a Wittig reaction between the ylide derived from (10-hydroxydecyl)triphenylphosphonium bromide and pentanal is a key step. ctu.edu.vn This methodology could be adapted to form the C16 backbone, with subsequent modification to introduce the alkyne functionality.

Sonogashira coupling is another powerful tool for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide could be envisioned in a convergent synthesis of this compound. For instance, a C11 terminal alkyne could be coupled with a C5 vinyl halide, followed by hydroboration-oxidation to yield the desired aldehyde.

Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is also a viable strategy. The versatility of Negishi coupling allows for the formation of C(sp3)-C(sp) bonds, which could be advantageous in building the long alkyl chain of this compound.

Stereoselective Synthesis of this compound and Related Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest for various applications, including the study of biological systems. The introduction of chirality can be achieved through various stereoselective synthetic methods.

One common approach is the use of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction. For example, an Evans aldol (B89426) reaction could be employed to create a chiral center within the carbon chain, which is then elaborated to the final product.

Alternatively, asymmetric catalysis can be used to introduce stereocenters with high enantioselectivity. For instance, a chiral ligand could be used in a metal-catalyzed addition of an organometallic reagent to an aldehyde, establishing a chiral secondary alcohol that can be further transformed. The synthesis of chiral propargyl alcohols via the enantioselective addition of terminal alkynes to aldehydes is a well-established methodology that could be applied in this context.

Protecting Group Strategies and Aldehyde Functionalization in Alkyne Chemistry

In a multi-step synthesis of a bifunctional molecule like this compound, the use of protecting groups is crucial to prevent unwanted side reactions. cureffi.orggelest.comccspublishing.org.cnlumenlearning.comscribd.com

The terminal alkyne is often protected to prevent its acidic proton from interfering with basic or nucleophilic reagents used in other steps. Common protecting groups for terminal alkynes include silyl (B83357) ethers such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS). These groups can be readily introduced by treating the alkyne with the corresponding silyl chloride in the presence of a base and can be removed under mild conditions, for example, with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

The aldehyde functionality is highly reactive and often needs to be masked during reactions that are incompatible with it. A common strategy is to protect the aldehyde as an acetal (B89532) or ketal, for instance, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst to form a 1,3-dioxolane. This protecting group is stable to a wide range of reagents, including organometallics and reducing agents, and can be easily removed by acid-catalyzed hydrolysis. Alternatively, the aldehyde can be generated in the final step of the synthesis from a more stable precursor, such as a primary alcohol, through a mild oxidation reaction. This avoids the need for a protecting group on the aldehyde itself.

Chemical Reactivity and Derivatization Studies of the Aldehyde Moiety

The aldehyde functional group in this compound is a site of rich chemical reactivity, allowing for a variety of transformations to produce a range of derivatives.

Oxidation Reactions and Pathways

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 11-hexadecynoic acid. This transformation can be achieved using a variety of oxidizing agents. acs.orgorganic-chemistry.orgmasterorganicchemistry.com

Common oxidizing agents for aldehydes include:

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Basic, aqueous | 11-Hexadecynoic acid |

| Jones reagent (CrO3 in aqueous acetone/H2SO4) | Acidic | 11-Hexadecynoic acid |

| Tollens' reagent ([Ag(NH3)2]+) | Basic, aqueous | 11-Hexadecynoic acid |

| Pinnick oxidation (NaClO2, 2-methyl-2-butene) | Mild, buffered | 11-Hexadecynoic acid |

The choice of oxidant depends on the presence of other functional groups in the molecule. For a molecule like this compound with an alkyne, milder oxidation conditions such as the Pinnick oxidation are often preferred to avoid potential side reactions at the triple bond.

Reduction Methodologies and Products

The aldehyde moiety of this compound can be selectively reduced to a primary alcohol, 11-hexadecyn-1-ol. This is a fundamental transformation in organic synthesis. libretexts.orglibretexts.orgchemguide.co.ukyoutube.comyoutube.com

Common reducing agents for aldehydes include:

| Reducing Agent | Conditions | Product |

| Sodium borohydride (B1222165) (NaBH4) | Protic solvent (e.g., methanol, ethanol) | 11-Hexadecyn-1-ol |

| Lithium aluminum hydride (LiAlH4) | Aprotic solvent (e.g., THF, diethyl ether), followed by aqueous workup | 11-Hexadecyn-1-ol |

| Hydrogen (H2) with a metal catalyst (e.g., Pd, Pt, Ni) | Varies depending on catalyst and conditions | 11-Hexadecyn-1-ol (can also reduce the alkyne) |

Sodium borohydride is a mild and selective reducing agent that is commonly used for the reduction of aldehydes in the presence of less reactive functional groups like alkynes. Lithium aluminum hydride is a much stronger reducing agent and will also reduce the aldehyde, but care must be taken as it can also react with the terminal alkyne proton. Catalytic hydrogenation can also be employed, but conditions must be carefully chosen to avoid the reduction of the alkyne. Using a "poisoned" catalyst, such as Lindlar's catalyst, can sometimes allow for the selective reduction of the aldehyde without affecting the triple bond.

Nucleophilic Addition and Substitution Chemistry

The aldehyde group in this compound is a primary site for nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. This reaction fundamentally involves the addition of a nucleophile to the carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

A general mechanism for this process involves the nucleophile attacking the partially positive carbonyl carbon, causing the electrons of the pi bond to move to the electronegative oxygen atom. libretexts.org This results in an sp³-hybridized tetrahedral intermediate. libretexts.org In a second step, the negatively charged oxygen is protonated by an acid source, such as water or a dilute acid added during workup, to give the final alcohol product. libretexts.org

Common nucleophilic addition reactions for a long-chain aldehyde like this compound include the addition of organometallic reagents and hydride reagents.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) results in the formation of a new carbon-carbon bond. For example, reacting this compound with methylmagnesium bromide would yield heptadec-12-yn-2-ol. The methyl group from the Grignard reagent acts as the nucleophile.

Reduction: Nucleophilic addition of a hydride ion (H⁻) from reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to a primary alcohol. youtube.com In this case, this compound is converted to hexadec-11-yn-1-ol.

While the primary reaction is addition, substitution-like reactions can occur, such as the formation of acetals. In the presence of an alcohol and an acid catalyst, this compound can react to form a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal. This process is often used to protect the aldehyde group during other chemical transformations.

| Reaction Type | Nucleophile | Reagent(s) | Product |

|---|---|---|---|

| Grignard Addition | CH₃⁻ (Methyl) | 1. CH₃MgBr 2. H₃O⁺ | Heptadec-12-yn-2-ol |

| Reduction | H⁻ (Hydride) | 1. NaBH₄ 2. H₃O⁺ | Hexadec-11-yn-1-ol |

| Acetal Formation | CH₃OH (Methanol) | CH₃OH, H⁺ (catalyst) | 1,1-dimethoxyhexadec-11-yne |

Functional Group Interconversions Involving the Alkyne Unit

The terminal alkyne group of this compound is a versatile functional group that can undergo a variety of transformations. masterorganicchemistry.com These reactions allow for the selective modification of the carbon-carbon triple bond, leading to the synthesis of diverse structures. researchgate.net

Key interconversions include:

Partial Reduction to a (Z)-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), selectively reduces the alkyne to a cis or (Z)-alkene. masterorganicchemistry.com This would convert this compound to (Z)-11-hexadecenal.

Partial Reduction to an (E)-Alkene: The use of sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) reduces the alkyne to a trans or (E)-alkene, yielding (E)-11-hexadecenal.

Complete Reduction to an Alkane: Full hydrogenation of the triple bond to a single bond can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂), resulting in hexadecanal (B134135). masterorganicchemistry.com

Hydration (Markovnikov Addition): The acid-catalyzed hydration of the terminal alkyne, typically using mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid (H₂SO₄), initially forms an enol that rapidly tautomerizes to the more stable keto form. masterorganicchemistry.com This reaction converts the alkyne functionality into a methyl ketone, producing 11-oxo-hexadecanal.

| Transformation | Reagent(s) | Product | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Reduction to (Z)-Alkene | H₂, Lindlar's Catalyst | (Z)-11-Hexadecenal | cis-addition |

| Reduction to (E)-Alkene | Na, NH₃ (l) | (E)-11-Hexadecenal | trans-addition |

| Reduction to Alkane | H₂, Pd/C | Hexadecanal | Complete saturation |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 11-Oxo-hexadecanal | Markovnikov addition |

Deuterium-Enriched this compound: Synthesis and Stability

The synthesis of isotopically labeled compounds is crucial for mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry. clearsynth.com Deuterium-enriched this compound, specifically labeled at the terminal alkyne position, can be synthesized through hydrogen-deuterium (H/D) exchange reactions.

Synthesis: A common and straightforward method for the deuteration of terminal alkynes is a base-catalyzed exchange using a deuterium (B1214612) source like deuterium oxide (D₂O). nih.govmdpi.com The acetylenic proton of this compound is weakly acidic and can be removed by a suitable base. The resulting acetylide anion can then be quenched with D₂O, which serves as the deuterium donor, to form the C-D bond. This process can be repeated to achieve high levels of deuterium incorporation. Various bases can be employed, from strong bases like sodium hydroxide (B78521) to milder ones like potassium carbonate or N,N,N,N-tetramethylguanidine. nih.govmdpi.com Alternatively, transition metal catalysts, such as those involving copper or silver, can facilitate this exchange under very mild conditions. mdpi.com

A typical procedure might involve stirring this compound with a base such as potassium carbonate in a solvent system containing D₂O.

Stability: The stability of the deuterium label in terminally-deuterated this compound is an important consideration. The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect where the C-D bond is broken more slowly than a C-H bond.

The stability of the label is pH-dependent. Under neutral or acidic conditions, the deuterium on the alkyne is generally stable, making it suitable for use in many biological and chemical experiments. rsc.org However, in basic conditions, the deuterium can undergo back-exchange with protons from the solvent or other sources, leading to a loss of the isotopic label. rsc.org Studies have shown that while some D/H exchange can occur over time, even in buffered aqueous solutions, non-conjugated deuterated alkynes are sufficiently stable for applications like Raman microscopy in cellular imaging. rsc.org

Advanced Analytical Chemistry and Spectroscopic Characterization of 11 Hexadecynal

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating mixtures and quantifying individual components. For 11-Hexadecynal, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely utilized.

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is indispensable for definitive structural elucidation. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound reveals characteristic signals for its distinct proton environments. The aldehyde proton (-CHO) typically resonates as a singlet in the downfield region, around δ 9.7 ppmlibretexts.orgchemistrysteps.compitt.edu. Protons situated adjacent to the internal alkyne moiety (–C≡C–CH₂–) appear as a multiplet around δ 2.2 ppm, while the remaining methylene (B1212753) protons (-CH₂-) along the saturated alkyl chain are observed as multiplets in the more shielded region, typically between δ 1.2 and 1.6 ppmlibretexts.orgchemistrysteps.compitt.edu.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides further structural confirmation. The aldehyde carbonyl carbon (C=O) is observed significantly downfield, usually around δ 192 ppm. The two internal alkyne carbons (–C≡C–) resonate in the characteristic range of δ 75–85 ppm libretexts.orgchemistrysteps.compitt.edusdsu.edu. The methylene carbons exhibit signals in the aliphatic region, with those closer to the alkyne group showing slightly increased deshielding.

Infrared (IR) and Raman Spectroscopy for Vibrational AnalysisInfrared (IR) spectroscopy is highly effective for identifying the functional groups present in this compound through their characteristic vibrational frequencies. A strong absorption band in the region of 1725–1735 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretching vibrationsavemyexams.commasterorganicchemistry.comvscht.czwpmucdn.com. The internal alkyne (C≡C) stretch typically appears as a weak to medium intensity band between 2190 and 2260 cm⁻¹savemyexams.comvscht.czwpmucdn.comuomustansiriyah.edu.iq. Additionally, aliphatic C-H stretching vibrations are observed in the 2850–2960 cm⁻¹ rangesavemyexams.comvscht.czwpmucdn.com.

Raman spectroscopy complements IR analysis by probing different vibrational modes. The C≡C stretching vibration of the internal alkyne in this compound is expected to produce a moderately intense Raman signal within the 2190–2260 cm⁻¹ range libretexts.orgresearchgate.netrenishaw.comspectroscopyonline.com. Similarly, the carbonyl stretch (C=O) is also observable in the Raman spectrum, typically around 1725–1735 cm⁻¹ researchgate.netrenishaw.comspectroscopyonline.com. These vibrational signatures provide critical evidence for the presence and arrangement of functional groups within the molecule.

Structure Activity Relationship Studies and Analogues of 11 Hexadecynal

Systematic Modification of the Carbon Chain and Functional Groups

The biological activity of semiochemicals like 11-hexadecynal is highly dependent on their specific molecular structure. Modifications to either the carbon chain length or the terminal functional group can drastically alter or eliminate the compound's effectiveness by affecting its fit within a specific olfactory receptor.

Research into the pheromone blends of heliothine moths, which use structurally similar C14 and C16 aldehydes, alcohols, and acetates, provides a strong basis for understanding these relationships. The primary alcohol corresponding to an aldehyde, for instance, can act as a behavioral antagonist. In the case of Heliothis virescens, (Z)-11-hexadecen-1-ol can inhibit the attraction of males when present at high concentrations in the pheromone plume. ncsu.edupsu.edu Similarly, converting the aldehyde to an acetate (B1210297) ester typically results in a compound that is recognized by a different set of olfactory receptors, potentially serving as an antagonist or being inactive. ncsu.edu

Chain length is equally critical. While (Z)-11-hexadecenal is the major pheromone component for H. virescens, the blend also contains (Z)-9-tetradecenal, a C14 aldehyde. ncsu.edu The presence and ratio of these different chain-length compounds are essential for species-specific signaling, indicating that receptors are finely tuned to the entire length of the lipid backbone. Shortening or lengthening the chain of this compound by even one or two carbons would likely disrupt the precise van der Waals interactions within the receptor binding pocket, leading to a significant loss of activity.

| Modification Type | Example Analogue | Anticipated Change in Activity | Rationale |

|---|---|---|---|

| Functional Group (Reduction) | 11-Hexadecyn-1-ol | Inactive or Antagonistic | The alcohol functional group is perceived by different olfactory receptors than the aldehyde; related alcohols can be behavioral antagonists. ncsu.edu |

| Functional Group (Oxidation/Esterification) | 11-Hexadecynyl Acetate | Inactive or Antagonistic | The bulkier acetate group would not fit in the aldehyde receptor and would be detected by separate acetate-specific receptors, potentially inhibiting the primary response. ncsu.edu |

| Chain Length (Shortening) | 10-Pentadecynal | Significantly Reduced or No Activity | Receptor binding pockets are optimized for a specific chain length; shorter chains fail to make key hydrophobic contacts. |

| Chain Length (Lengthening) | 12-Heptadecynal | Significantly Reduced or No Activity | Longer chains would likely introduce steric hindrance, preventing proper binding within the receptor. |

Stereochemical Influences on Biological Activity and Receptor Interactions

Stereochemistry plays a pivotal role in the biological activity of many natural compounds, as enzymes and receptors are chiral and thus interact differently with various stereoisomers. nih.gov However, this compound, due to the linear geometry of its carbon-carbon triple bond and the absence of any chiral centers, is an achiral molecule. It does not possess enantiomers or geometric (E/Z) isomers.

Furthermore, when a pheromone molecule does contain a chiral center, insects can often differentiate between the enantiomers. nih.gov In some cases, only one enantiomer is active, while in others, a specific ratio of enantiomers is required for full biological effect. nih.gov This specificity underscores the three-dimensional nature of receptor-ligand binding. While this compound itself is achiral, its activity is still governed by a precise fit into a receptor, a fit that for many related alkene pheromones is strictly defined by their stereochemistry.

Development of Synthetic Analogues for Ecological Research

Synthetic analogues of natural semiochemicals are invaluable tools in ecological research, pest management, and the study of biosynthetic pathways. slu.se The development of analogues of this compound allows researchers to probe receptor interactions, create more potent or stable lures for pest monitoring, or develop antagonists for mating disruption programs. researchgate.netnih.gov

One common strategy involves the synthesis of fluorinated analogues. Replacing hydrogen atoms with fluorine at specific positions in the molecule can alter its electronic properties and metabolic stability without significantly changing its size. nih.gov Such modifications can reveal which parts of the molecule are critical for receptor activation and which are susceptible to enzymatic degradation. Studies on various moth pheromones have shown that fluorine substitution can either mimic, enhance, or abolish biological activity depending on the position of the substitution, providing insights into the nature of the receptor's binding site. nih.gov

Another powerful application is the use of isotope-labeled analogues, typically incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C). By feeding organisms labeled precursors, researchers can trace the metabolic fate of these atoms and elucidate the biosynthetic pathways leading to the final natural product. nih.gov For example, deuterium-labeled fatty acids have been used to demonstrate how insects produce complex pheromone blends through a series of desaturation and chain-shortening steps. nih.gov

| Analogue Type | Example Modification | Primary Application | Purpose |

|---|---|---|---|

| Fluorinated Analogues | Replacing H with F at various positions | SAR Studies, Mating Disruption | To probe electronic requirements of the receptor and create metabolically stable agonists or antagonists. nih.gov |

| Isotope-Labeled Analogues | Replacing ¹H with ²H (Deuterium) | Biosynthetic Pathway Studies | To trace the metabolic origin and enzymatic steps involved in the natural production of the compound. nih.gov |

| Structural Mimics | Replacing alkyne with a cyclopropane (B1198618) ring | Pheromone Agonist/Antagonist Screening | To create conformationally restricted analogues that can help map the bioactive shape required for receptor binding. |

| Photoaffinity Labels | Incorporating a photoreactive group (e.g., diazirine) | Receptor Identification | To covalently bind to the olfactory receptor upon UV activation, allowing for its isolation and identification. |

Comparative Analysis with Structurally Related Hexadecenals and Hexadecadienals

Comparing this compound with its alkene (hexadecenal) and diene (hexadecadienal) counterparts highlights the critical role of the degree and geometry of unsaturation in determining biological activity. The primary difference lies in the molecule's shape and electronic properties.

The alkyne group in this compound imposes a rigid, linear geometry over the C10 to C13 positions. In contrast, a Z-double bond, such as that in (Z)-11-hexadecenal, introduces a distinct bend or "kink" of approximately 30° in the carbon chain. nih.gov This difference in shape is profound from the perspective of a tightly-fitting receptor pocket. For insects like Helicoverpa zea and Heliothis virescens, which use (Z)-11-hexadecenal as their main pheromone component, the alkyne analogue this compound would present a fundamentally different shape to the olfactory receptors. researchgate.netresearchgate.netoup.com Consequently, it is often a poor mimic of the natural pheromone and elicits a much weaker response, if any, in electrophysiological and behavioral assays.

Hexadecadienals, which contain two double bonds, introduce further structural complexity. The position and geometry of both double bonds are crucial. For example, pheromones like (Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate are components for some noctuid moths. ncsu.edu These conjugated or skipped diene systems create specific molecular shapes and electron density distributions that are essential for recognition by their cognate receptors. When presented to an insect that uses a mono-unsaturated aldehyde like (Z)-11-hexadecenal, these diene compounds are typically inactive or can act as antagonists, interfering with the perception of the correct pheromone signal. ncsu.edu

| Compound | Key Structural Feature | Molecular Shape | Relative Biological Role/Activity |

|---|---|---|---|

| This compound | Alkyne (Triple Bond) | Locally Linear and Rigid | Often a weak mimic or inactive for receptors tuned to (Z)-alkenes due to shape mismatch. |

| (Z)-11-Hexadecenal | Z-Alkene (Double Bond) | Bent (~30° kink) | Major natural pheromone component for several key moth species (H. zea, H. virescens). nih.govresearchgate.net |

| (E)-11-Hexadecenal | E-Alkene (Double Bond) | Relatively Straight | Typically inactive or antagonistic; receptors show high geometric specificity. |

| (Z,Z)-11,13-Hexadecadienal | Conjugated Diene | Complex, specific conformation | Pheromone component for different species; acts as an antagonist or is inactive in species using monoenes. |

Innovative Applications and Future Research Directions of 11 Hexadecynal in Chemical Ecology and Pest Management

Utilization in Integrated Pest Management (IPM) Strategies for Specific Agricultural Pests

11-Hexadecynal plays a crucial role in modern IPM strategies, primarily as a semiochemical attractant for various insect species. Integrated Pest Management is a holistic approach that combines biological, cultural, physical, and chemical methods to manage pests while minimizing risks to human health and the environment farmbiosecurity.com.auepa.govnih.gov. As an insect attractant, this compound can be used in traps for monitoring pest populations, allowing for timely and targeted interventions researchgate.net. This targeted approach reduces the reliance on broad-spectrum insecticides, aligning with IPM principles that prioritize less risky control methods epa.gov. For instance, it has been identified as a component in pheromone blends for controlling pests like the grape leaffolder, Desmia funeralis, where it is essential for attracting male moths researchgate.netresearchgate.net. The ability to monitor and manage pest populations more effectively through the use of attractants like this compound contributes to more sustainable agricultural practices pib.gov.in.

Advancements in Pheromone Dispenser Technologies and Field Efficacy Studies

The efficacy of this compound as a pheromone is heavily reliant on effective dispensing technologies that ensure controlled and sustained release in field conditions. Advancements in pheromone dispenser technology have focused on creating lures that mimic natural release patterns and maintain attractiveness over extended periods. Polyvinyl chloride (PVC) dispensers have been studied for their ability to release pheromones, with variations in formulation affecting capture rates nih.gov. More recent developments include sustainable dispensers with controlled release rates, designed to reduce pheromone content while maintaining efficacy comparable to commercial products pib.gov.in. Field efficacy studies are critical for validating these technologies. For example, research has shown that the inclusion of specific compounds in pheromone blends, dispensed from materials like PVC, can significantly increase the capture of target insects nih.gov. Studies comparing different dispenser types and release rates are ongoing to optimize their performance and longevity in various agroecosystems researchgate.netupv.es.

Environmental Fate and Persistence of this compound in Agroecosystems

Understanding the environmental fate and persistence of this compound is crucial for assessing its ecological impact. Like many organic compounds used in agriculture, its behavior in soil, water, and air is influenced by various environmental factors. Degradation processes such as photodegradation (breakdown by sunlight), volatilization (evaporation into the air), and biodegradation (breakdown by microorganisms) play significant roles ucanr.eduawsjournal.orgeuropa.eu. While specific data on the degradation rates and persistence of this compound in agroecosystems are still being compiled, general principles of hydrocarbon and aldehyde degradation apply. For instance, volatile compounds can be lost through volatilization, especially at higher temperatures ucanr.edu. Photodegradation can occur in water and on surfaces exposed to UV radiation ucanr.edu. Biodegradation is a primary route for the breakdown of many organic chemicals in soil and water, influenced by soil composition, moisture, and microbial activity researchgate.netsare.orgeuropa.eu. The persistence of such compounds is a key consideration in environmental risk assessments within IPM frameworks awsjournal.orgeuropa.eu.

Theoretical and Computational Chemistry Approaches to Pheromone Design and Optimization

Theoretical and computational chemistry offer powerful tools for understanding and optimizing pheromone design, including compounds like this compound. These approaches can predict molecular properties, interactions with olfactory receptors, and potential degradation pathways, guiding the synthesis of more effective and stable pheromone analogs entegris.comufal.br. Computational modeling can help in designing novel pheromone structures or optimizing existing blends to enhance specificity and efficacy for target pests researchgate.netentegris.com. By simulating molecular behavior and interactions, researchers can accelerate the discovery and development process for new pest management tools, contributing to more efficient and sustainable chemical ecology research entegris.comfao.orgcornell.edu.

Exploration of this compound in Materials Science and Specialty Chemicals

Beyond its established role in chemical ecology and pest management, this compound holds potential for exploration in materials science and the specialty chemicals sector. Specialty chemicals are valued for their unique properties and performance in specific applications, ranging from advanced materials to pharmaceuticals entegris.comtaylorfrancis.comchalmers.se. While direct applications of this compound in materials science are not extensively documented in the provided search results, its chemical structure as a long-chain aldehyde with a triple bond suggests potential as a building block or intermediate in the synthesis of polymers, surfactants, or other functional materials entegris.comtaylorfrancis.comchalmers.seherts.ac.ukaprcomposites.com.au. Research into novel polymer-based materials, for example, often explores the incorporation of diverse chemical functionalities to achieve desired properties like biodegradability or specific reactivity taylorfrancis.com. The chemical industry continuously seeks new molecules with unique properties for diverse applications, and long-chain alkynes and aldehydes like this compound could find niches in areas such as coatings, adhesives, or advanced chemical synthesis entegris.com.

Compound List

this compound

(Z,Z)-11,13-Hexadecadienal

(Z)-11-hexadecenal

(Z)-11-hexadecen-1-ol

(3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol

(3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol

Methyl (2E,4E,6Z)-2,4,6-decatrienoate

Linalool oxides

Anisaldehyde

Phenol

p-Cymene

Benzaldehyde

Monoterpenes

Q & A

Q. What are the established protocols for synthesizing 11-Hexadecynal, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves alkyne functionalization via Sonogashira coupling or oxidation of propargyl alcohols. Optimize reaction conditions (e.g., catalyst loading, solvent polarity, temperature) using design-of-experiments (DoE) frameworks. Validate purity via GC-MS or HPLC, and confirm structural integrity with / NMR and FT-IR spectroscopy .

Q. How do common characterization techniques (e.g., NMR, FT-IR) differentiate this compound from structurally similar aldehydes?

- Methodological Answer : NMR peaks at δ 9.5–10.0 ppm confirm the aldehyde proton, while NMR at ~190–200 ppm identifies the carbonyl carbon. FT-IR stretches at ~1720 cm (C=O) and ~3300 cm (terminal alkyne C-H) distinguish it from saturated aldehydes. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the solubility and stability challenges of this compound in aqueous vs. organic solvents, and how can these be mitigated?

- Methodological Answer : Due to its long hydrophobic chain, this compound exhibits poor aqueous solubility. Use co-solvents (e.g., DMSO, ethanol) or surfactants for aqueous systems. Stability studies under varying pH and temperature (via UV-Vis or LC-MS monitoring) are critical to prevent aldol condensation or oxidation. Store in inert atmospheres with stabilizers like BHT .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies may arise from trace impurities (e.g., residual Pd catalysts) or solvent effects. Conduct controlled experiments with rigorously purified batches, and analyze by XPS or ICP-MS for metal content. Compare kinetic profiles (via in situ IR or Raman spectroscopy) to isolate mechanistic variables. Reconcile findings with DFT calculations to model transition states .

Q. What strategies enable selective functionalization of this compound’s alkyne group without compromising the aldehyde moiety?

- Methodological Answer : Use protecting groups (e.g., silyl ethers for aldehydes) during alkyne modifications. Alternatively, employ mild catalysts (e.g., Cu(I) with N-heterocyclic carbenes) for alkyne-specific reactions. Monitor selectivity via real-time NMR if fluorinated tags are incorporated. Validate with MALDI-TOF for stepwise product analysis .

Q. How can computational models predict this compound’s behavior in lipid bilayer systems or catalytic cycles?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid interactions. For catalytic studies, apply density functional theory (DFT) to evaluate binding energies and transition states. Validate predictions with experimental data (e.g., surface plasmon resonance for bilayer adsorption or cyclic voltammetry for redox behavior) .

Q. What experimental designs address the compound’s cytotoxicity in biological assays while maintaining its utility as a biochemical probe?

- Methodological Answer : Dose-response studies (e.g., MTT assays) identify non-toxic thresholds. Modify the alkyne chain with PEG linkers or biodegradable moieties to reduce cytotoxicity. Use confocal microscopy with fluorescently tagged derivatives to track cellular uptake and compartmentalization. Cross-reference with proteomic data to assess off-target effects .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data (e.g., unexpected NMR shifts) in this compound derivatives?

- Methodological Answer : Re-examine sample preparation for contaminants (e.g., moisture, residual solvents). Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with literature databases (SciFinder, Reaxys) and theoretical chemical shift predictors (e.g., ACD/Labs). If inconsistencies persist, collaborate with crystallography labs for single-crystal X-ray validation .

Q. What statistical approaches are appropriate for analyzing kinetic data from this compound’s reactions?

- Methodological Answer : Apply nonlinear regression to fit time-course data to rate laws (e.g., pseudo-first-order kinetics). Use ANOVA to compare catalytic efficiencies across conditions. Bayesian inference models can account for uncertainty in low-concentration regimes. Visualize trends with Arrhenius/Eyring plots for activation parameters .

Research Ethics and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound’s physicochemical properties?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo. Document environmental controls (humidity, temperature) and instrument calibration details. Cross-validate with independent labs using blinded samples to minimize bias .

Q. What protocols validate the absence of side products in this compound synthesis for high-impact publications?

- Methodological Answer : Combine multiple analytical techniques: GC-MS for volatile byproducts, LC-MS for non-volatiles, and -DEPT NMR for stereochemical impurities. Use spiking experiments with suspected byproducts (e.g., aldol adducts) to confirm detection limits. Include negative controls in all reaction batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.